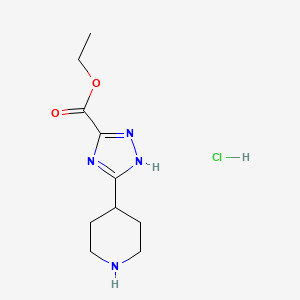
3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride
Vue d'ensemble
Description
The compound is a derivative of amino acids, specifically incorporating elements of valine and leucine, both of which are essential amino acids . It contains amide and carboxylic acid functional groups .
Molecular Structure Analysis
The compound contains a total of 31 bonds, including 13 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 116.16 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 90.4 .Applications De Recherche Scientifique
Enzymatic Synthesis and Structural Analysis
- The compound has been used in the chemoenzymatic synthesis of amino acids, such as the enantioselective synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids, indicating its potential in producing specific enantiomers of amino acids for research and pharmaceutical applications (Andruszkiewicz, Barrett, & Silverman, 1990).
Biological Activity Screening
- Novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, including derivatives of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid, have been synthesized and screened for cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds exhibit low cytotoxicity and absence of antibacterial and anti-inflammatory activity, suggesting potential applications in prodrug development (Yancheva et al., 2015).
Pharmaceutical Applications
- Research on similar compounds like 4-amino-3-phenylbutanoic acid derivatives, including hydrochlorides, highlights their potential in medical practice as nootropic agents or myorelaxants, indicating a similar potential for 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride in pharmaceutical applications (Vasil'eva et al., 2016).
Enantiomer Resolution and Pharmacological Activity
- The racemic form of related compounds, such as 3-(p-chlorophenyl)-4-aminobutanoic acid, has been resolved into enantiomers, with significant differences in pharmacological activity observed between them. This highlights the importance of enantiomeric purity in the pharmacological application of such compounds, which may extend to 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride (Witczuk, Khaunina, & Kupryszewski, 1980).
Crystallographic and Conductometric Studies
- X-ray structure determination and conductometric studies of amino acids and their derivatives, including compounds structurally related to 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride, provide insights into their molecular configurations and interactions, essential for understanding their properties and potential applications (Nakamura et al., 1976; Yan et al., 2010)(https://consensus.app/papers/volumetric-conductometric-behavior-29815-acid-yan/d94880415ebe5d488925285cacc9c0a1/?utm_source=chatgpt).
Propriétés
IUPAC Name |
3-[(3-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2,11)5-7(13)12-10(3,4)6-8(14)15;/h5-6,11H2,1-4H3,(H,12,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGQFRDURJLYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC(C)(C)CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



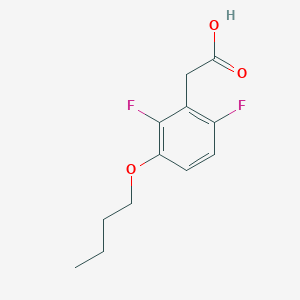
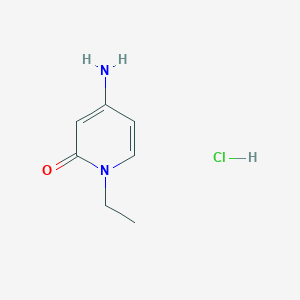
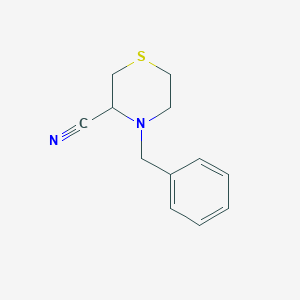
amine](/img/structure/B1383299.png)

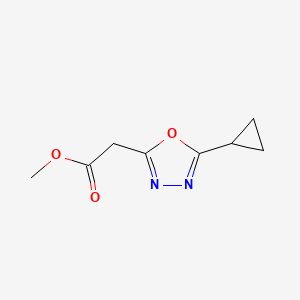
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
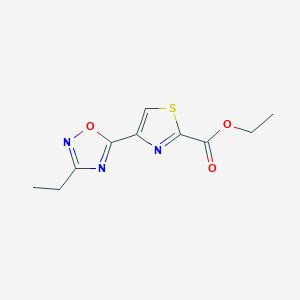

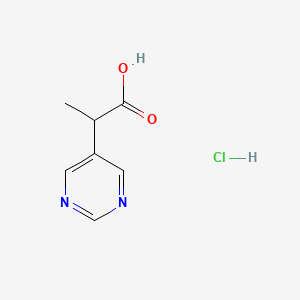
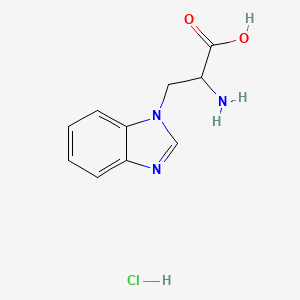
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
